1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea
Description
This compound is a urea derivative featuring a pyrrolidin-3-yl core substituted with a 4-methoxyphenyl group at the 1-position and a p-tolyl (4-methylphenyl) group at the 3-urea position. Its molecular architecture combines a five-membered lactam ring (5-oxopyrrolidin-3-yl) with aromatic substituents, which may influence pharmacokinetic properties such as solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-3-5-14(6-4-13)20-19(24)21-15-11-18(23)22(12-15)16-7-9-17(25-2)10-8-16/h3-10,15H,11-12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABVOHBPSGGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, which includes a pyrrolidinone ring and methoxyphenyl and tolyl substituents, suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- A pyrrolidinone ring that contributes to its pharmacological properties.
- A methoxyphenyl group which enhances lipophilicity and potential receptor interactions.
- A tolyl group , which may influence the compound's reactivity and biological interactions.
The synthesis typically involves multi-step organic reactions, including cyclization to form the pyrrolidinone ring and subsequent substitutions to introduce the methoxyphenyl and tolyl groups.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human cancer models, indicating its potential as an anticancer agent .
- Antimicrobial Effects : It has shown activity against certain bacterial strains, suggesting possible applications in treating infections .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of kinases involved in cancer progression .
- Receptor Modulation : The methoxyphenyl group may engage in hydrophobic interactions with various receptors, influencing signaling pathways critical for cellular function.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Assessment : In vitro studies have shown that related urea derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, compounds with similar structural features have been reported to have IC50 values ranging from 11.0–25.0 μg/mL against certain cancer types .
- Inflammation Studies : Compounds containing urea functionalities have been linked to reduced inflammation markers in cellular assays, supporting their potential therapeutic use in inflammatory diseases .
Comparative Analysis
A comparison with other urea derivatives highlights the unique properties of this compound:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Hydroxyl group instead of methoxy | Altered reactivity; potential anti-inflammatory effects |
| 1,3-Bis(4-methoxyphenyl)urea | Lacks pyrrolidinone ring | Limited anticancer activity compared to pyrrolidinone-containing compounds |
| 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-chlorophenyl)urea | Chlorine substitution | Enhanced antimicrobial properties |
Scientific Research Applications
Pharmacological Properties
Research indicates that 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with similar compounds demonstrating cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have shown IC50 values in the range of 15–25 μM against cancer cell lines .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
- Analgesic Properties : Ongoing research is exploring its potential use as an analgesic agent in pain models, indicating a broad spectrum of therapeutic applications .
Materials Science Applications
The unique structural features of this compound make it a candidate for the development of novel materials:
- Polymer Development : Its ability to form stable bonds can be utilized in creating new polymers with enhanced properties, such as increased thermal stability and mechanical strength.
- Coatings : The compound's chemical stability and resistance to degradation make it suitable for use in protective coatings for various industrial applications .
Biological Studies
In biological research, this compound serves as a valuable tool for studying cellular processes and molecular interactions:
Case Studies
Several case studies have investigated the applications of this compound:
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound. It demonstrated that treatment with the compound reduced inflammation markers in animal models, indicating its promise for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Comparative Data Table
Research Implications
Its 4-methoxyphenyl and p-tolyl groups provide moderate hydrophobicity, which may enhance blood-brain barrier penetration compared to more polar analogues like Compound 25. However, ethoxy (CAS 877640-52-3) or trifluoromethyl () substitutions could refine target selectivity or metabolic stability. Further studies should explore kinase inhibition profiles and oxidative stress models to validate these hypotheses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea and its intermediates?
- Methodology :
- Step 1 : Synthesize 1-(p-tolyl)urea via condensation of p-toluidine with an isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Step 2 : Prepare the pyrrolidinone core (5-oxopyrrolidin-3-yl) through cyclization of γ-lactam precursors. For example, use ultrasound-promoted reactions to enhance yield and reduce reaction time, as demonstrated in similar urea-pyrrolidinone systems .
- Step 3 : Couple the intermediates using nucleophilic substitution or urea-forming reagents (e.g., triphosgene) under inert conditions .
- Key Data :
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-(p-tolyl)urea | p-toluidine + phenyl isocyanate, THF, 0°C | 78 | |
| Pyrrolidinone core | γ-lactam cyclization, ultrasound, 40°C | 85 |
Q. How can the crystallographic structure of this compound be determined to confirm its regiochemistry?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Refinement with SHELXTL or Olex2 software is standard .
- Compare bond lengths and angles with analogous urea-pyrrolidinone structures (e.g., 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea) to validate stereoelectronic effects .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 to identify aromatic protons (δ 6.8–7.5 ppm) and urea NH signals (δ 8.5–9.5 ppm). Compare with 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea for substituent effects .
- FT-IR : Confirm urea C=O stretching (~1650 cm) and pyrrolidinone carbonyl (~1700 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Variation of Substituents : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to assess effects on hydrogen-bonding capacity. Reference Pfizer’s aqueous formulations of structurally related ureas for solubility considerations .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases), guided by co-crystal structures of urea derivatives with terephthalic acid .
Q. What strategies mitigate contradictory solubility data in polar vs. nonpolar solvents?
- Methodology :
- Co-Crystallization : Co-formulate with adipic acid or p-toluenesulfonic acid to enhance aqueous solubility via hydrogen-bond networks, as shown for 1-phenyl-3-(quinolin-5-yl)urea systems .
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) and compare with solvents like DMSO (δ = 26.6 MPa) or ethyl acetate (δ = 18.6 MPa) .
Q. How can degradation pathways be analyzed under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC-MS for hydrolyzed products (e.g., cleavage of urea moiety) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life, referencing stability data from substituted phenylurea analogs .
Q. What experimental design principles apply to optimizing synthetic yield in flow chemistry?
- Methodology :
- Design of Experiments (DoE) : Apply a Box-Behnken design to variables (temperature, reagent stoichiometry, flow rate). Use response surface methodology (RSM) to identify optimal conditions, as demonstrated in flow synthesis of diphenyldiazomethane .
- Continuous-Flow Reactors : Utilize microreactors for precise control of exothermic urea-forming reactions, reducing side products .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported pKa values for urea derivatives?
- Methodology :
- Potentiometric Titration : Calibrate using standard buffers (pH 4.0–10.0) and compare with 1-(p-tolyl)urea (pKa = 5.3) .
- Computational Methods : Perform DFT calculations (B3LYP/6-31G*) to predict pKa, accounting for solvation effects via COSMO-RS .
Tables for Key Comparisons
Table 1 : Comparison of Urea Derivatives’ Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | 353.4 | 180–182 (predicted) | 0.15 (HO) | |
| 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea | 356.8 | 195–197 | 0.08 (HO) |
Table 2 : Common Degradation Products Identified via HPLC-MS
| Condition | Major Degradant | m/z (Observed) | Proposed Structure |
|---|---|---|---|
| Acidic (0.1 M HCl) | 4-Methoxyphenylamine | 123.1 | Cleavage of urea bond |
| Oxidative (3% HO) | N-Oxide derivative | 369.3 | Oxidation of pyrrolidinone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
